molecular formula C11H9F2NO3 B1417753 1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 934189-18-1

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1417753
M. Wt: 241.19 g/mol
InChI Key: KOQJSUJYOHBXCB-UHFFFAOYSA-N
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Description

The compound “1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The 2,6-difluorophenyl group is a derivative of phenyl group, with fluorine atoms at the 2 and 6 positions .

Scientific Research Applications

Antibacterial Activity

  • Fluoronaphthyridines as Antibacterial Agents : A series of compounds, including 1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, were synthesized and tested for their antibacterial activities. These compounds demonstrated significant in vitro and in vivo antibacterial properties (Bouzard et al., 1992).

  • Novel Arylfluoronaphthyridine Antibacterial Agents : Similar research on arylfluoronaphthyridines, including the subject compound, showcased excellent in vitro and in vivo potency against various bacterial strains (Chu et al., 1986).

Synthesis and Predictive Analysis

  • Synthesis of Polycyclic Systems : The synthesis of novel bicyclic systems, including 5-oxopyrrolidine-3-carboxylic acids, was achieved. Predictions on the biological activity of these compounds were also presented (Kharchenko et al., 2008).

  • Anticancer and Antimicrobial Activity of Derivatives : A study synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and tested them for anticancer and antimicrobial activities. These compounds showed promise against specific cancer cells and multidrug-resistant bacterial strains (Kairytė et al., 2022).

Antimycobacterial Activities

  • Antimycobacterial Activities of Novel Fluoroquinolones : A range of novel compounds, including modifications of the subject compound, were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis and other strains, demonstrating notable antimycobacterial activity (Senthilkumar et al., 2009).

properties

IUPAC Name

1-(2,6-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-7-2-1-3-8(13)10(7)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJSUJYOHBXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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